molecular formula C12H13NO2 B13221076 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid

3-Ethyl-7-methyl-1H-indole-2-carboxylic acid

Cat. No.: B13221076
M. Wt: 203.24 g/mol
InChI Key: HHPMKBRFRCRLQD-UHFFFAOYSA-N
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Description

3-Ethyl-7-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is efficient and yields the desired indole derivative with high purity.

Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohols, and oxides, depending on the specific reaction conditions .

Scientific Research Applications

3-Ethyl-7-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-Methyl-1H-indole-2-carboxylic acid
  • Ethyl 2-methylindole-3-carboxylate
  • Indole-3-carboxylic acid

Uniqueness: 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethyl-7-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-3-8-9-6-4-5-7(2)10(9)13-11(8)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15)

InChI Key

HHPMKBRFRCRLQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C(C=CC=C12)C)C(=O)O

Origin of Product

United States

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